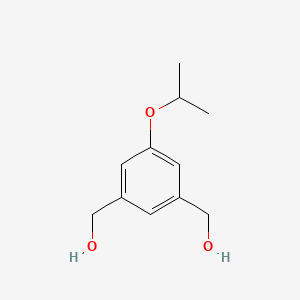
(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol
Overview
Description
(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol, also known as 3-hydroxy-5-isopropylphenylmethanol, is an important chemical compound used in many scientific research applications. It is a white, crystalline, odorless solid that is soluble in water and other organic solvents. 3-hydroxy-5-isopropylphenylmethanol is a key component in many organic synthesis pathways and is used in a variety of research applications, including drug synthesis and biochemical studies.
Scientific Research Applications
Catalysis and Synthesis
(Moran et al., 2011) discuss the use of methanol in catalysis. They developed an iridium catalyst enabling the direct C–C coupling of methanol with allenes to produce higher alcohols, demonstrating methanol's potential as a chemical feedstock in fine chemical synthesis.
Biophysical Studies
(Nguyen et al., 2019) explored methanol's impact on lipid dynamics, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. This study reveals the influence of methanol on biological membranes, crucial for understanding cell survival and protein functions.
Food Chemistry
(Ames et al., 1997) used methanol extracts in studying Maillard reaction products in food systems. They identified various components, including 5-(Hydroxymethyl)furfural, enhancing understanding of food chemistry and processing.
Organic Chemistry and Solvents
(Lomas & Adenier, 2001) investigated solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols. This research provides insights into molecular interactions and solvent influences in organic synthesis.
Chemical Properties and Safety
(Offermanns et al., 2014) detail the properties of methanol, highlighting its role as a solvent for inorganic salts and its safety considerations due to flammability and toxicity.
Catalytic Performance
(Cavani et al., 2002) studied the effect of methanol in the acid-catalyzed hydroxymethylation of guaiacol. They found that methanol significantly impacts the conversion rates and product distribution, underscoring its role in catalytic processes.
properties
IUPAC Name |
[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(2)14-11-4-9(6-12)3-10(5-11)7-13/h3-5,8,12-13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDQRINMVEZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)
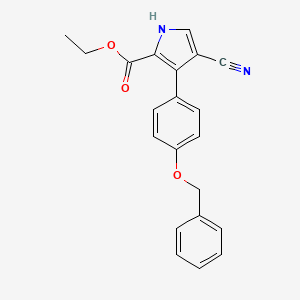
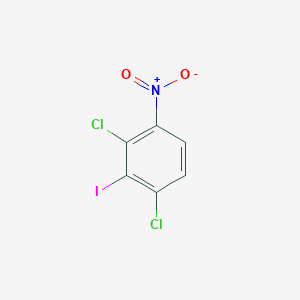
![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)

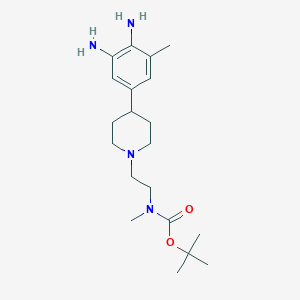
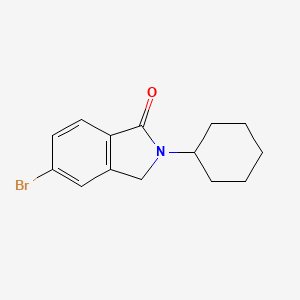
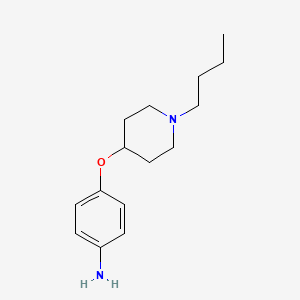



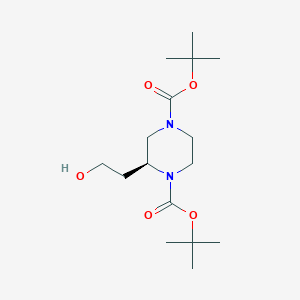
![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)
